2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one is a synthetic organic compound that combines the structural features of adamantane and piperazine. Adamantane is a diamondoid hydrocarbon known for its rigidity and stability, while piperazine is a heterocyclic organic compound commonly used in medicinal chemistry. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Piperazine Derivative Preparation: Piperazine is modified to introduce a benzyl group, forming 4-benzylpiperazine.
Coupling Reaction: The adamantane derivative and the benzylpiperazine derivative are then coupled through a nucleophilic substitution reaction, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as its use in drug development for neurological disorders.
Industry: It may be used in the development of new materials with unique properties, such as high stability and rigidity.
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, while the piperazine moiety can interact with biological receptors. The compound may modulate the activity of neurotransmitter receptors, enzymes, or ion channels, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(adamantan-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one: Similar structure but with a methyl group instead of a benzyl group.
2-(adamantan-1-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one is unique due to the presence of both the adamantane and benzylpiperazine moieties. This combination imparts distinct chemical and physical properties, such as increased stability and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1-adamantyl)-1-(4-benzylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c26-22(16-23-13-19-10-20(14-23)12-21(11-19)15-23)25-8-6-24(7-9-25)17-18-4-2-1-3-5-18/h1-5,19-21H,6-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAYRRKRPIDEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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